
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrimidine ring, and several functional groups such as hydroxymethyl, trifluoromethyl, and isopropoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through amination reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of the study.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-(2-(2-(1-(hydroxymethyl)cyclopropyl)phenylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its combination of functional groups and its complex structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C35H44F3N5O4 |
|---|---|
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
tert-butyl 4-[4-[[2-[2-[1-(hydroxymethyl)cyclopropyl]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H44F3N5O4/c1-21(2)46-29-18-24(23-11-15-43(16-12-23)32(45)47-33(4,5)6)22(3)17-28(29)40-30-26(35(36,37)38)19-39-31(42-30)41-27-10-8-7-9-25(27)34(20-44)13-14-34/h7-10,17-19,21,23,44H,11-16,20H2,1-6H3,(H2,39,40,41,42) |
Clé InChI |
OTQYDDPHGSMMKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC(=NC=C3C(F)(F)F)NC4=CC=CC=C4C5(CC5)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





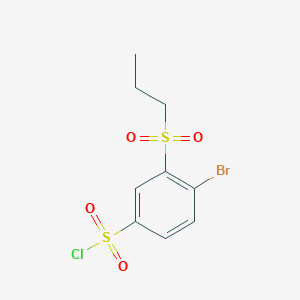
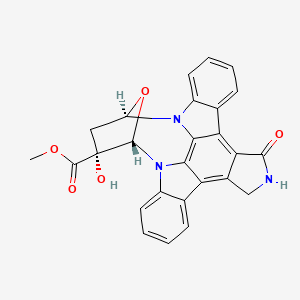

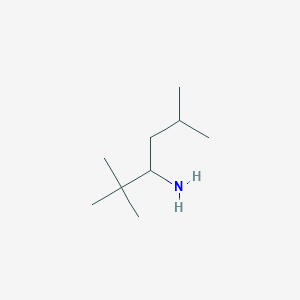
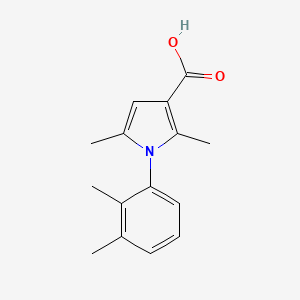
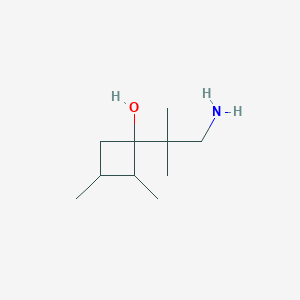

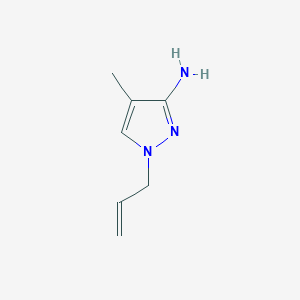

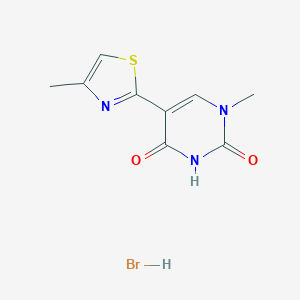
![3-Azabicyclo[3.1.0]hexan-1-amine](/img/structure/B13154191.png)
